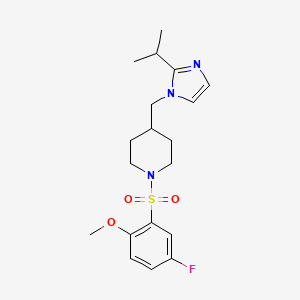

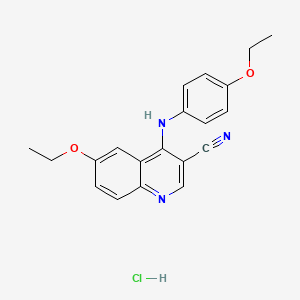

N-(3-(diethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

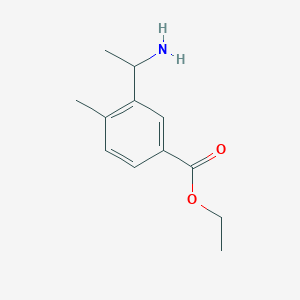

The compound "N-(3-(diethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 1,8-naphthyridin-4(1H)-on-3-carboxamide, which has been studied for its biological activity, particularly as a selective agonist for the cannabinoid CB2 receptor. The presence of a p-fluorobenzyl group and other substituents in the compound's structure is designed to enhance its affinity and selectivity towards the CB2 receptor, which is of interest due to the therapeutic potential of CB2 agonists in various medical conditions .

Synthesis Analysis

The synthesis of related 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives involves the design and construction of the naphthyridine nucleus with appropriate substituents to achieve high affinity for the CB2 receptor. The synthesis process is guided by docking studies using cannabinoid receptor models, which help in predicting the binding affinity of the synthesized compounds. Compound 10, with a similar structure to the compound , showed a high CB2 affinity with a Ki of 1.0 nM, indicating the effectiveness of the synthetic approach .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,8-naphthyridine-3-carboxamide core, which is crucial for the interaction with the CB2 receptor. The addition of a 4-fluorobenzyl group at the 1 position and a diethylamino propyl group at the 3 position is likely to influence the compound's binding affinity and selectivity. The fluorine atom is known to be a bioisostere that can enhance binding interactions with the receptor, while the diethylamino propyl group may contribute to the overall lipophilicity and pharmacokinetic properties of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines typically include the reaction of quinoline diones with primary amines to yield a series of carboxylic acids, which are then converted into carboxamides. These reactions are carefully controlled to produce compounds with potent biological activities, such as cytotoxic effects against various cancer cell lines, as demonstrated by the related compounds tested against murine leukemia and human leukemia cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of the 2-oxo group and the carboxamide moiety are important for the compounds' biological activities, such as gastric antisecretory properties. The potency of these compounds in lowering acid output in animal models suggests that they have favorable pharmacodynamic profiles. The structure-activity relationships described in the synthesis of these derivatives provide insights into the properties required for potent activity, such as the substituents at the 1 and 3 positions of the naphthyridine nucleus .

特性

IUPAC Name |

N-[3-(diethylamino)propyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-3-27(4-2)14-6-13-26-22(29)20-15-18-7-5-12-25-21(18)28(23(20)30)16-17-8-10-19(24)11-9-17/h5,7-12,15H,3-4,6,13-14,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMWTPGGEUYGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)

![6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3001280.png)

![2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3001281.png)

![4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3001282.png)

![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3001287.png)

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)